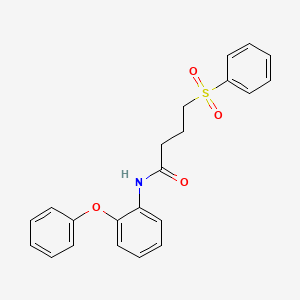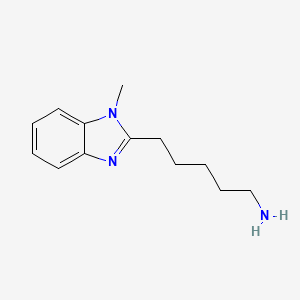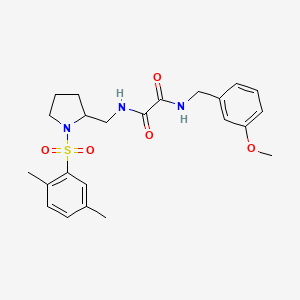
4-(Propylaminomethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Propylaminomethyl)benzoic acid” is a derivative of benzoic acid, which is an organic compound. It has a molecular weight of 193.24 . It is a complex molecule that can be used in various applications, including as a stationary phase in liquid chromatography .
Synthesis Analysis
The synthesis of “4-(Propylaminomethyl)benzoic acid” involves reacting aminopropyl modified silica with 4-carboxybenzaldehyde and reducing the resulting Schiff base with sodium cyanoborohydride in situ . This process is complex and requires careful control of conditions to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of “4-(Propylaminomethyl)benzoic acid” is complex, with a linear formula of H2NCH2C6H4CO2H . This structure includes a benzene ring, a carboxylic acid group, and a propylaminomethyl group .Chemical Reactions Analysis
The chemical reactions involving “4-(Propylaminomethyl)benzoic acid” are complex and can involve a variety of processes. For example, carboxylic acids can undergo nucleophilic acyl substitution reactions, which can be enhanced in the presence of a strong acid such as HCl or H2SO4 .Aplicaciones Científicas De Investigación
Biotechnological Application
- Enzymatic Synthesis : A study by Aresta et al. (1998) demonstrated the biotechnological application of a Carboxylase enzyme in the synthesis of 4-OH benzoic acid from phenol and CO2, highlighting a novel approach for the synthesis of benzoic acid derivatives under mild conditions (Aresta et al., 1998).
Chromatographic Applications
- Liquid Chromatography : Wijekoon et al. (2012) synthesized 4-Propylaminomethyl benzoic acid bonded silica (4-PAMBA-silica) for use as a zwitterionic stationary phase in chromatography. This study characterizes its applications in separating various compounds, indicating its potential in analytical chemistry (Wijekoon et al., 2012).
Synthetic Applications
- Pseudopeptide Synthesis : Pascal et al. (2000) explored the synthesis of an unnatural amino acid, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), as a building block for peptidomimetics and combinatorial chemistry. This study underscores the versatility of 4-(Propylaminomethyl)benzoic acid derivatives in the synthesis of complex molecules (Pascal et al., 2000).
Photophysical Properties
- Charge Transfer Studies : Ma et al. (2003) investigated 4-(N-phenylamino)benzoic acid (PhABA), a derivative of 4-(Propylaminomethyl)benzoic acid, for its intramolecular charge transfer properties. This research provides insights into the photophysical behaviors of benzoic acid derivatives (Ma et al., 2003).
Drug Delivery Research
- Complex Formation for Drug Delivery : A study by Dikmen (2021) focused on the complex formation between alpha cyclodextrin, a drug delivery system, and 2-(4-hydroxyphenylazo) benzoic acid, a derivative similar to 4-(Propylaminomethyl)benzoic acid. This research is relevant for understanding the role of benzoic acid derivatives in drug delivery systems (Dikmen, 2021).
Solar Cell Research
- Dye-Sensitized Solar Cells : Research by Ferdowsi et al. (2018) included the use of 4-(benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid as an electron acceptor unit in the design of organic dyes for dye-sensitized solar cells. This study showcases the potential of benzoic acid derivatives in renewable energy technology (Ferdowsi et al., 2018).
Direcciones Futuras
The future directions for research on “4-(Propylaminomethyl)benzoic acid” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields, such as liquid chromatography, could be explored further .
Propiedades
IUPAC Name |
4-(propylaminomethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-7-12-8-9-3-5-10(6-4-9)11(13)14/h3-6,12H,2,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOMGDDUFBSBSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propylaminomethyl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B2439257.png)


![3-[4-(Oxiran-2-ylmethoxy)phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2439260.png)
![1-(4-chlorobenzyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2439263.png)

![N-ethyl-2-[(3-{3-[2-({[ethyl(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2439268.png)
![8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2439269.png)
![7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439271.png)
![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2439272.png)